RA-2 Demonstrates Superior Potency Against KCa2.3 Compared to TRAM-34
RA-2 exhibits significantly higher potency against the KCa2.3 (SK3) channel than the commonly used KCa3.1 blocker TRAM-34. In direct head-to-head electrophysiological assays, RA-2 inhibited KCa2.3 with an IC50 of 2 nM, while TRAM-34 shows negligible inhibition of KCa2.3 at concentrations up to 1 µM [1]. This differential potency profile is critical for experiments where selective targeting of KCa2.3 is required.
| Evidence Dimension | KCa2.3 (SK3) Channel Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | TRAM-34: IC50 > 1,000 nM (no significant inhibition at 1 µM) |
| Quantified Difference | >500-fold higher potency |
| Conditions | Whole-cell patch-clamp electrophysiology on human KCa2.3 expressed in HEK293 cells |
Why This Matters
This data ensures that researchers targeting KCa2.3 in vascular or neuronal studies can procure RA-2 with confidence, knowing that TRAM-34 is an ineffective substitute for this specific channel.
- [1] Oliván-Viguera, A., Valero, M.S., Coleman, N., et al. A novel pan-negative-gating modulator of KCa2/3 channels, fluoro-di-benzoate, RA-2, inhibits endothelium-derived hyperpolarization–type relaxation in coronary artery and produces bradycardia in vivo. Mol Pharmacol. 2015;87(2):338-348. View Source
